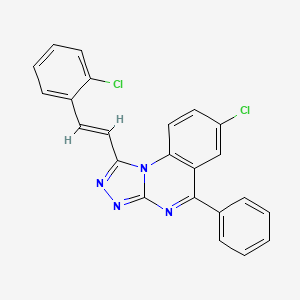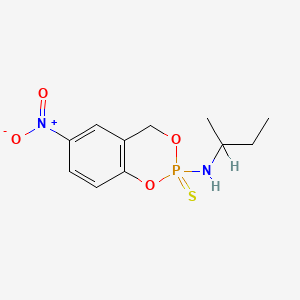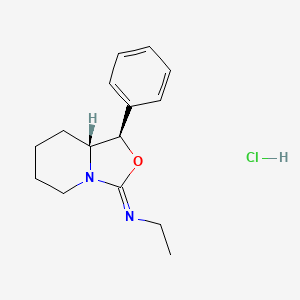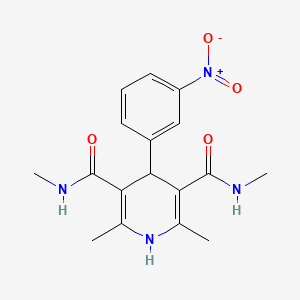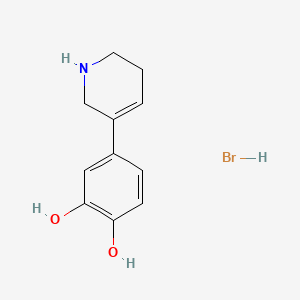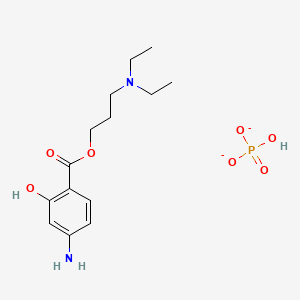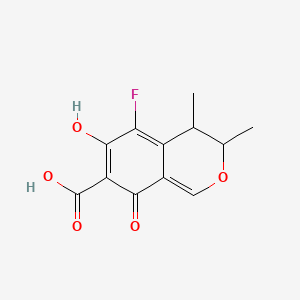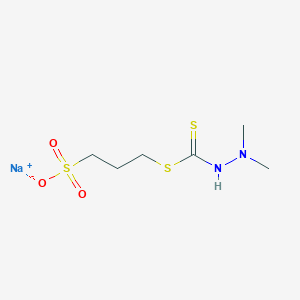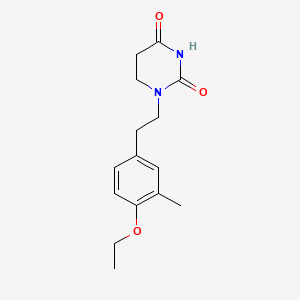
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- is a synthetic organic compound belonging to the pyrimidinedione class This compound is characterized by its unique structure, which includes a pyrimidinedione core and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea to form the pyrimidinedione core. This intermediate is then subjected to alkylation with 2-(4-ethoxy-3-methylphenyl)ethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-phenylethyl)-: Lacks the ethoxy and methyl substituents on the phenyl ring.
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-methoxyphenyl)ethyl)-: Contains a methoxy group instead of an ethoxy group.
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethylphenyl)ethyl)-: Has an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the ethoxy and methyl substituents on the phenyl ring of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-ethoxy-3-methylphenyl)ethyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets
Propriétés
Numéro CAS |
88655-24-7 |
|---|---|
Formule moléculaire |
C15H20N2O3 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
1-[2-(4-ethoxy-3-methylphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-13-5-4-12(10-11(13)2)6-8-17-9-7-14(18)16-15(17)19/h4-5,10H,3,6-9H2,1-2H3,(H,16,18,19) |
Clé InChI |
KSDXBUICEIRYRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CCN2CCC(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


